molecular formula C8H9ClN2O B1588829 2-chloro-N,N-dimethylnicotinamide CAS No. 52943-21-2

2-chloro-N,N-dimethylnicotinamide

Cat. No.: B1588829
CAS No.: 52943-21-2
M. Wt: 184.62 g/mol
InChI Key: QNZRJGJNLOMEGJ-UHFFFAOYSA-N
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Description

2-chloro-N,N-dimethylnicotinamide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of nicotinamide, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a chlorine atom, and the amide nitrogen is substituted with two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-chloro-N,N-dimethylnicotinamide typically involves the following steps:

Industrial Production Methods

An alternative industrial method involves the reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine in water. This method is advantageous due to its simplicity, high yield (up to 98.5%), and environmentally friendly nature, as it avoids the use of chlorination reagents and minimizes the generation of acid waste .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-N,N-dimethylnicotinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the dimethyl groups play crucial roles in modulating the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-diethylnicotinamide
  • 2-chloro-N,N-dimethyl-3-pyridinecarboxamide
  • 2-chloro-N,N-dimethylpyridine-3-carboxamide

Uniqueness

2-chloro-N,N-dimethylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZRJGJNLOMEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450032
Record name 2-chloro-N,N-dimethylnicotinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52943-21-2
Record name 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52943-21-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N,N-dimethylnicotinamide
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Record name 2-chloro-N,N-dimethylpyridine-3-carboxamide
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Synthesis routes and methods I

Procedure details

The 1-cyano-1-dimethylaminocarbonyl-4-dimethylamino-1,3-butadiene (14.5 g, 0.075 mol) obtained in (a) above was dissolved in 1,2-dichloroethane (150 ml) and the resulting solution heated to 50° C. The solution was then stirred whilst hydrogen chloride gas was introduced. After a few minutes, a thick mass of crystals formed in the solution which later dispersed to leave a deep red solution. After about 6 hours, no more starting material could be detected. Nitrogen was then introduced to blow the excess hydrogen chloride gas out of the solution and the solution was then extracted with water (4×100 ml). The organic phase was then dried over sodium sulphate and reduced in a vacuum. The residue was then stirred in petroleum ether, filtered off under suction and dried to give 10 g 2-chloropyridine-3-carboxylic acid N,N-dimethylamide as pale yellowish crystals, m.pt. 70°-71° C. Yield: 72% of the theoretical.
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Synthesis routes and methods II

Procedure details

A mixture of 2-chloronicotinic acid (1 kg, 6.35 mmol) and thionyl chloride (575 mL, 7.88 mmol) 30 mL of DMF and 3.2L of toluene was warmed slowly to 70° C. and heated at 70° C. for 30 minutes. The mixture was allowed to cool to approximately 40° C. and then added to a 40% solution of aqueous dimethylamine (3.2L, 25.5 mmol) at 10° C. such that the reaction mixture did not exceed 28° C. An additional 30 minutes was allowed and then the aqueous layer was separated and extracted with toluene (2×1L). Combined organic layers were dried (Na2 SO4), filtered and concentrated under reduced pressure. The residue was dissolved in 2L of ethyl acetate and 4L of hexanes were added slowly to give a precipitate. The mixture was aged for 16 hours and then an additional 1L of hexanes was added. The mixture was cooled in an ice bath for 2 hours and filtered. The filtered residue was washed with 20% ethyl acetate/hexanes (1×1L) and dried under a stream of air to give 2-chloro-N,N-dimethyl-nicotinamide (924.5 g, 5.01 mmol), m.p. 66°-67° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the novel synthesis method for 2-chloro-N,N-dimethylnicotinamide described in the research?

A1: The novel synthesis method for this compound, starting with propargyl alcohol and dipropylamine, offers several advantages over traditional methods []. These advantages include:

    Q2: What is the overall yield of this compound using the novel synthesis method compared to the method starting with nicotinic acid?

    A2: The novel synthesis method using propargyl alcohol and dipropylamine results in a total yield of over 65% for this compound []. In comparison, the method starting with nicotinic acid, involving oxidation to nicotinic acid N-oxide followed by one-pot chlorination and ammonolysis, achieves an overall yield of 52% [].

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